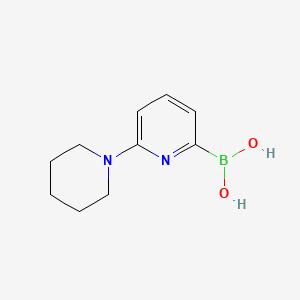

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid typically involves the reaction of 2-chloropyridine with piperidine to form 2-(piperidin-1-yl)pyridine. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions: (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.

Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Corresponding alcohols or ketones.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Chemistry: (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .

Biology and Medicine: Boronic acids, including this compound, are explored for their potential in drug discovery and development. They can act as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and pharmaceuticals, leveraging its reactivity and functional group compatibility .

作用机制

The mechanism by which (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

相似化合物的比较

(6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: A similar compound with a pinacol ester protecting group.

(4-(Piperidin-1-yl)pyridine-3-boronic acid: Another boronic acid derivative with a different substitution pattern on the pyridine ring.

Uniqueness: (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions. Its structure allows for selective functionalization and incorporation into more complex molecular frameworks .

生物活性

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyridine ring with a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with nucleophilic residues in enzymes, which is crucial for its biological activity.

The primary mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The boronic acid group interacts with active site residues of serine proteases and other enzymes, inhibiting their activity. This interaction can block substrate access and prevent enzymatic catalysis.

- Modulation of Cellular Pathways : The compound influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events.

- Gene Expression Regulation : By interacting with transcription factors, this compound can affect gene expression, thereby influencing cellular responses to stimuli.

Research indicates that this compound has several biochemical properties that enhance its utility:

- Reversible Binding : The ability to form reversible bonds allows for temporary modulation of enzyme activity without permanent alteration of the enzyme structure.

- Hydrogen Bonding : The compound can engage in hydrogen bonding with proteins, affecting their conformation and function.

Table 1: Summary of Biological Activities

Specific Research Findings

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific serine proteases, showcasing its potential as a therapeutic agent in diseases involving protease dysregulation .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential role in cancer therapy .

- Antimicrobial Activity : Research highlighted the compound's effectiveness against certain bacterial strains, suggesting its use in developing new antibiotics .

- Anti-inflammatory Properties : The compound was found to significantly reduce the production of pro-inflammatory cytokines in experimental models, indicating potential applications in treating inflammatory diseases .

属性

IUPAC Name |

(6-piperidin-1-ylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6,14-15H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSSGUPQPUAIGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671261 |

Source

|

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315351-02-0 |

Source

|

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。